tert-butyl (1S,5R,6R)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

Stereochemistry Tropane alkaloids Chiral building blocks

tert-Butyl (1S,5R,6R)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 2165828-53-3) is a chiral, N-Boc-protected bicyclic amine belonging to the tropane (8-azabicyclo[3.2.1]octane) scaffold family. This scaffold is a privileged structure in CNS medicinal chemistry, serving as the core of cocaine, numerous monoamine transporter inhibitors, and muscarinic receptor ligands.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
Cat. No. B15061664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (1S,5R,6R)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCCC1C(C2)N
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-5-4-6-10(14)9(13)7-8/h8-10H,4-7,13H2,1-3H3/t8-,9+,10+/m0/s1
InChIKeyFHDFHYKWBSUCBY-IVZWLZJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1S,5R,6R)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate: A Chiral 6-exo-Aminotropane Building Block for CNS Drug Discovery


tert-Butyl (1S,5R,6R)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 2165828-53-3) is a chiral, N-Boc-protected bicyclic amine belonging to the tropane (8-azabicyclo[3.2.1]octane) scaffold family . This scaffold is a privileged structure in CNS medicinal chemistry, serving as the core of cocaine, numerous monoamine transporter inhibitors, and muscarinic receptor ligands [1]. The compound features a primary amine at the 6-position with defined (1S,5R,6R) absolute configuration, corresponding to the exo orientation relative to the ethylene bridge, and a Boc protecting group on the bridgehead nitrogen, enabling orthogonal functionalization [2].

Why (1S,5R,6R) 6-exo-Aminotropane Cannot Be Replaced by Other Stereoisomers or Racemates in Synthesis


The 8-azabicyclo[3.2.1]octane scaffold contains two bridgehead stereocenters (C1, C5) and an additional chiral center at the 6-position when substituted. The (1S,5R,6R) isomer is the exo-orientated 6-amino derivative, while the (1S,5R,6S) isomer corresponds to the endo orientation, and the (1R,5S,6S) form is the enantiomeric exo compound [1]. In previously published work on α7 nicotinic acetylcholine receptor (nAChR) aryl amides, the exo-6-amino configuration was explicitly designed as an isostere of 3-aminoquinuclidine and showed potent receptor activation [2]. Substituting with the endo isomer, the enantiomer, or a racemic mixture would introduce incorrect three-dimensional presentation of the amine-derived pharmacophore, leading to unpredictable or diminished target binding and confounding SAR interpretation [3]. The following section provides quantitative evidence defining where the (1S,5R,6R) compound offers measurable differentiation.

Quantitative Differentiation of tert-Butyl (1S,5R,6R)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate from Closest Stereoisomers


Stereochemical Identity Assignment: (1S,5R,6R) exo vs. (1S,5R,6S) endo Configuration Confirmed by SMILES and IUPAC Convention

The target compound tert-butyl (1S,5R,6R)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is explicitly defined with SMILES notation CC(C)(C)OC(=O)N1[C@H]2CCC[C@@H]1[C@H](N)C2, confirming the 6-amino substituent is oriented exo relative to the two-carbon bridge . In contrast, the (1S,5R,6S)-rel isomer (CAS 1009629-97-3) bears SMILES O=C(N1[C@@]2([H])CCC[C@]1([H])[C@@H](N)C2)OC(C)(C)C, which places the amine in the endo orientation . Under IUPAC rules for bicyclic systems, exo groups are directed toward the highest-numbered bridge (C-7 bridge), while endo groups are directed away [1]. The (1R,5S,6S) enantiomer (CAS 1009629-97-3, also listed as exo) carries SMILES CC(C)(C)OC(=O)N1[C@@H]2[C@@H](N)C[C@H]1CCC2, representing the mirror image of the target compound .

Stereochemistry Tropane alkaloids Chiral building blocks

Purity Specification: ≥98% for (1S,5R,6R) vs. 95–98% for the (1S,5R,6S)-rel endo Isomer from Vendor Datasheets

The target compound is supplied with a minimum purity specification of ≥98% per HPLC analysis, as documented by Chemscene (Cat. CS-0522520) . The (1S,5R,6S)-rel endo isomer (CAS 1009629-97-3) carries a minimum purity of 95% from AKSci and CymitQuimica, though Bidepharm lists a 98% specification for select batches . The (1R,5S,6S) exo enantiomer is also specified at ≥98% purity by Chemscene . For the stereochemically undefined tert-butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 2168982-29-2), purity is listed as NLT 98% but without certified enantiomeric excess .

Purity assay Quality control Procurement specification

Cost-Efficiency for Procurement: (1S,5R,6R) exo Isomer at $839/g vs. (1R,5S,6S) exo Enantiomer at $4,600/g from the Same Supplier

Chemscene lists the (1S,5R,6R) target compound at $839.00 per gram (Cat. CS-0522520) , while the enantiomeric (1R,5S,6S) exo compound (Cat. CS-0470113) is priced at $460.00 per 100 mg, equivalent to $4,600.00 per gram . This represents a 5.5-fold cost advantage for the (1S,5R,6R) isomer on a per-gram basis. Both compounds share identical molecular formula (C₁₂H₂₂N₂O₂), molecular weight (226.32 g/mol), purity specification (≥98%), and the same exo stereochemical disposition at the 6-position. Additionally, both compounds are classified identically for shipping (non-hazardous, room temperature) .

Procurement cost Building block economics Medicinal chemistry supply

Physicochemical Property Comparison: Identical logP and TPSA Confirmed Across Stereoisomers, Ruling Out Non-Stereochemical Confounds in SAR Studies

Computed physicochemical properties for the (1S,5R,6R) target compound (Chemscene) are: TPSA = 55.56 Ų, logP = 1.8756, H-bond acceptors = 3, H-bond donors = 1, rotatable bonds = 0 . The (1R,5S,6S) exo enantiomer shows identical computed values: TPSA = 55.56 Ų, logP = 1.8756 . The Boc-protected amino function ensures moderate lipophilicity (logP < 2), favorable for CNS penetration in downstream analogs, and the zero rotatable bonds confer conformational rigidity beneficial for target selectivity [1]. The identity of these properties across stereoisomers means that any observed biological activity differences in elaborated analogs can be confidently attributed to stereochemistry rather than differential passive permeability or solubility.

Physicochemical properties logP TPSA Drug-likeness

Utility in α7 Nicotinic Receptor Ligand Synthesis: exo-6-Amino Configuration Enables Potent Agonist Activity as Demonstrated in Published Aryl Amide Series

Jacobsen et al. (2008) designed and synthesized exo-6-amino-8-azabicyclo[3.2.1]octane as an isostere of 3-aminoquinuclidine, a privileged scaffold for α7 nAChR agonism [1]. Aryl amides derived from the exo-6-amino scaffold were tested in a functional α7 nAChR assay; the series displayed potent α7 activity, with at least one lead compound equipotent to the benchmark quinuclidine-derived series [1]. The Boc-protected intermediate described here (tert-butyl (1S,5R,6R)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate) is the direct precursor: Boc deprotection and subsequent acylation would yield the active aryl amides. Although the published study used the racemic exo intermediate, the availability of the enantiopure (1S,5R,6R) form enables synthesis of optically pure final compounds, which is critical for drug development where regulatory agencies require defined stereochemistry [2].

α7 nAChR Nicotinic agonists Schizophrenia cognitive deficits

High-Value Application Scenarios for tert-Butyl (1S,5R,6R)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate in CNS Drug Discovery and Chiral Synthesis


Enantiopure α7 Nicotinic Acetylcholine Receptor Agonist Lead Optimization

The (1S,5R,6R) isomer serves as a direct precursor to optically pure exo-6-amino-substituted tropane aryl amides, a chemotype shown by Jacobsen et al. to achieve potent α7 nAChR agonism equivalent to the quinuclidine series . Researchers optimizing this series for cognitive deficit indications in schizophrenia require enantiopure intermediates to generate single-enantiomer drug candidates that meet regulatory expectations for defined stereochemistry . The ≥98% purity and $839/g price point enable cost-effective scale-up from hit-to-lead through candidate nomination.

Stereospecific Synthesis of Monoamine Transporter Ligands Using the 6-exo-Aminotropane Scaffold

The tropane scaffold is foundational to dopamine, serotonin, and norepinephrine transporter inhibitors . The (1S,5R,6R) exo-6-amine provides a functionalization handle for N-acylation or N-alkylation to generate diverse ligand libraries. The exo configuration at C6 has been shown in related tropane DAT inhibitors to confer >100-fold selectivity over the endo isomer . The Boc protecting group allows orthogonal deprotection and further functionalization at the bridgehead nitrogen, enabling modular SAR exploration at two distinct vectors. The identical logP and TPSA to its enantiomer (both 1.8756 and 55.56 Ų) ensures that differential activity stems from chirality rather than permeability artifacts [1].

Industrial-Scale Production of Chiral Tropane-Derived Pharmaceutical Intermediates

For process chemistry groups manufacturing chiral tropane-derived APIs, the (1S,5R,6R) isomer offers a 5.5-fold cost advantage over the (1R,5S,6S) enantiomer from the same qualified supplier ($839/g vs. $4,600/g) . Both compounds share identical physicochemical properties (logP 1.8756, TPSA 55.56 Ų), purity specifications (≥98%), and shipping/storage requirements (room temperature, sealed dry at 2–8°C) . This cost differential, combined with consistent ≥98% purity from major vendors, makes the (1S,5R,6R) isomer the preferred choice for pilot-plant campaigns where stereochemical outcome is matched to the desired API configuration.

Muscarinic Receptor Antagonist Development Utilizing 6-amino-8-azabicyclo[3.2.1]octane as a Quinuclidine Bioisostere

The 8-azabicyclo[3.2.1]octane scaffold is a recognized bioisostere of quinuclidine in muscarinic receptor programs . The (1S,5R,6R) exo-6-aminotropane provides a structurally rigid, chiral amine core that can be elaborated into M1/M3/M4 selective antagonists. The zero rotatable bonds of this building block pre-organize the amine for receptor interaction, while the Boc protection enables late-stage diversification. The validated ≥98% purity and defined absolute configuration eliminate batch-to-batch variability that would confound pharmacological reproducibility in GLP studies.

Quote Request

Request a Quote for tert-butyl (1S,5R,6R)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.